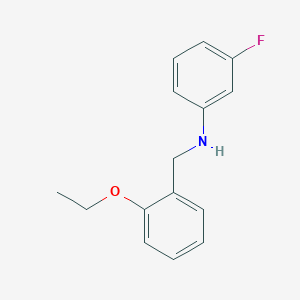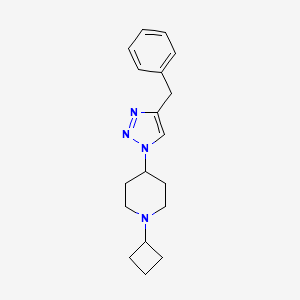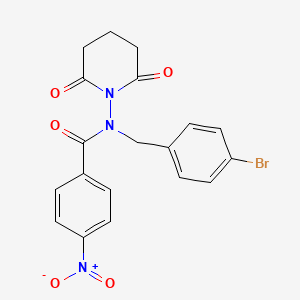![molecular formula C15H28N2O2 B4987772 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4987772.png)
2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 has gained popularity in recent years due to its potent psychedelic effects, and it has been used in scientific research to study its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It binds to serotonin receptors and activates them, leading to an increase in serotonin levels in the brain. This increase in serotonin is thought to be responsible for the drug's psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol include altered perception, mood, and thought processes. It produces visual and auditory hallucinations, changes in sensory perception, and an altered sense of time and space. It also produces feelings of euphoria, empathy, and emotional openness. The physiological effects include increased heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
The advantages of using 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol in lab experiments include its potent psychedelic effects and its ability to produce consistent results. It has also been used in studies to investigate the effects of psychoactive drugs on the brain and to study the neurochemical mechanisms of addiction. The limitations of using 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol in lab experiments include the complexity of its synthesis method and the potential for adverse effects on human subjects.
未来方向
For research on 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol include further investigation into its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. It may also be used to study the neurochemical mechanisms of addiction and to develop new treatments for substance abuse disorders. Additionally, more research is needed to understand the long-term effects of 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol on the brain and the potential risks associated with its use.
合成方法
The synthesis of 2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol involves several chemical reactions, including the condensation of 3-cyclohexen-1-ylmethanol with piperazine, followed by the addition of ethylene oxide. The final product is obtained after purification and isolation steps. The synthesis method is complex and requires specialized knowledge and equipment, making it challenging for non-experts to produce the drug.
科学研究应用
2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. It has shown promising results in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, it has been used to study the neurochemical mechanisms of addiction and the effects of psychoactive drugs on the brain.
属性
IUPAC Name |
2-[2-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c18-11-13-19-12-10-16-6-8-17(9-7-16)14-15-4-2-1-3-5-15/h1-2,15,18H,3-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOUCMCAUHLOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)
![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)
![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987722.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987741.png)
![4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4987750.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B4987751.png)
![7-amino-5-(2-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4987756.png)
![2-iodo-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4987764.png)
